Lenalidomid-I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

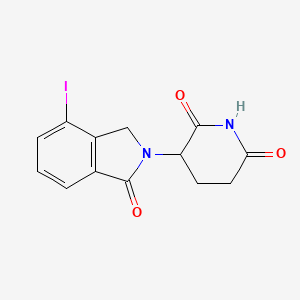

Lenalidomide-I, also known as (3RS)-3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of thalidomide. It is a potent immunomodulatory drug with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide-I is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphomas .

Wissenschaftliche Forschungsanwendungen

Lenalidomid-I hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Isoindolin-Derivaten.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellproliferation.

Medizin: Umfangreich in klinischen Studien zur Behandlung von multiplem Myelom, myelodysplastischen Syndromen und Lymphomen eingesetzt. .

Industrie: In der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Immunmodulation: Es moduliert die Immunantwort durch Steigerung der Aktivität von T-Zellen und natürlichen Killerzellen.

Anti-Angiogenese: Hemmt die Bildung neuer Blutgefäße, wodurch das Tumorwachstum eingeschränkt wird.

Proteinabbau: Ändert die Substratspezifität der CRL4 CRBN E3 Ubiquitin-Ligase, was zum Abbau spezifischer Proteine wie IKZF1 und IKZF3 führt, die für das Überleben von multiplen Myelomzellen entscheidend sind .

Wirkmechanismus

Target of Action

Lenalidomide-I, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex . It also interacts with specific transcription factors, namely IKZF1 and IKZF3 . These transcription factors play a crucial role in the regulation of immune response and are essential for the proliferation and survival of multiple myeloma cells .

Mode of Action

Lenalidomide-I modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It binds to this complex and induces the ubiquitination of IKZF1 and IKZF3 . This interaction leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. One of the key pathways influenced is the immune response pathway. Lenalidomide-I enhances the proliferative and functional capacity of T-lymphocytes . It also amplifies costimulatory signaling pathways that activate effector responses and suppress inflammation .

Pharmacokinetics

The pharmacokinetic properties of Lenalidomide-I contribute to its bioavailability. Following oral administration, about 90% of the dose is eliminated in urine and 4% of the dose is eliminated in feces within ten days post-dose . Approximately 85% of the dose is excreted as Lenalidomide-I in the urine within 24 hours .

Result of Action

The molecular and cellular effects of Lenalidomide-I’s action are significant. The degradation of IKZF1 and IKZF3 transcription factors leads to the death of multiple myeloma cells . It also repairs antitumor T-cell function , showing efficacy in ongoing chronic lymphocytic leukemia (CLL) and lymphoma clinical trials .

Action Environment

The action, efficacy, and stability of Lenalidomide-I can be influenced by various environmental factors. For instance, the presence of tumor microenvironments can affect the drug’s mechanism of action . Furthermore, the drug’s efficacy can be influenced by the genetic makeup of the patient, such as the presence of specific genetic mutations .

Biochemische Analyse

Biochemical Properties

Lenalidomide-I interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of Lenalidomide-I .

Cellular Effects

Lenalidomide-I has profound effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . In lymphocytes, Lenalidomide-I induces rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .

Molecular Mechanism

Lenalidomide-I exerts its effects at the molecular level through a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, Lenalidomide-I induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

The effects of Lenalidomide-I change over time in laboratory settings. Lenalidomide-I has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as Lenalidomide-I in urine within 24 h .

Dosage Effects in Animal Models

The effects of Lenalidomide-I vary with different dosages in animal models. Lenalidomide-I was given intraperitoneally for 21 consecutive days starting on Day 1 in a study . The combination was curative in the majority of mice with 8d pre-established syngeneic A20 lymphomas compared with vaccine or lenalidomide alone and induced immune memory .

Metabolic Pathways

Lenalidomide-I is involved in several metabolic pathways. Biotransformation of Lenalidomide-I in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .

Transport and Distribution

Lenalidomide-I is transported and distributed within cells and tissues. Oral Lenalidomide-I is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% .

Subcellular Localization

It is known that Lenalidomide-I distributes into semen but is undetectable 3 days after stopping treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-I involves several key steps:

Bromination: The process begins with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in refluxing carbon tetrachloride.

Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in dimethylformamide.

Cyclization: The resulting compound undergoes cyclization to form the isoindoline structure.

Hydrogenation: Finally, the nitro group is reduced to an amino group using hydrogenation over palladium on carbon

Industrial Production Methods: Industrial production of Lenalidomide-I follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lenalidomid-I durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Die Nitrogruppe in Zwischenprodukten kann zu einer Aminogruppe reduziert werden.

Substitution: Halogenierung und andere Substitutionsreaktionen können den aromatischen Ring modifizieren

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die seine pharmakologischen Eigenschaften verbessern .

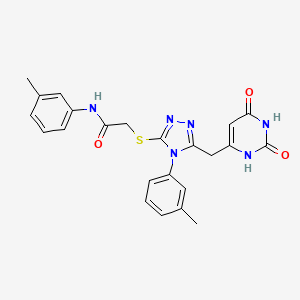

Vergleich Mit ähnlichen Verbindungen

Thalidomid: Die Stammverbindung, bekannt für ihre teratogenen Wirkungen, aber auch für ihre immunmodulatorischen Eigenschaften.

Pomalidomid: Ein potenteres Derivat mit ähnlichen Anwendungen bei der Behandlung von multiplem Myelom und anderen Krebsarten

Einzigartigkeit: Lenalidomid-I ist einzigartig aufgrund seiner erhöhten Potenz und reduzierten Nebenwirkungen im Vergleich zu Thalidomid. Es hat ein breiteres Wirkungsspektrum und ist effektiver bei der Induktion von Apoptose und der Hemmung der Angiogenese .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige und potente Verbindung mit erheblichem therapeutischem Potenzial ist. Seine einzigartigen Eigenschaften und sein breites Anwendungsspektrum machen es zu einem wertvollen Gut in den Bereichen Chemie, Biologie, Medizin und Industrie.

Eigenschaften

IUPAC Name |

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUJJLYXXEGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)

![4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2555196.png)

![N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2555197.png)